

Application Notes and Protocols: 1,2,3-Trimethylbenzene in Jet Fuel and Gasoline

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Compound of Interest

Compound Name: **1,2,3-Trimethylbenzene**

Cat. No.: **B7769561**

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These application notes provide a comprehensive overview of **1,2,3-trimethylbenzene** as a component in jet fuel and gasoline. This document includes quantitative data on its presence, detailed experimental protocols for its analysis, and information on its effects on fuel properties and human health.

Introduction

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon naturally present in crude oil and coal tar.^[1] It is a significant component of the C9 aromatic hydrocarbon fraction obtained during petroleum distillation.^[2] As a constituent of gasoline, it influences the octane rating.^{[3][4]} In jet fuel, it is used as an additive to prevent the formation of solid particles that could harm the engine.^[5] Understanding the concentration and effects of **1,2,3-trimethylbenzene** in these fuels is crucial for quality control, regulatory compliance, and assessing potential environmental and health impacts.

Quantitative Data

The concentration of **1,2,3-trimethylbenzene** can vary depending on the specific grade and source of the jet fuel or gasoline. The following tables summarize available quantitative data.

Table 1: Concentration of **1,2,3-Trimethylbenzene** in Jet Fuel

Jet Fuel Grade	Concentration (wt%)	Reference
JP-8	0.27	[6]

Table 2: Concentration of **1,2,3-Trimethylbenzene** in Gasoline

Gasoline Type	Concentration (wt%)	Reference
Regular Unleaded	0.80	[4]
Super Unleaded	0.98	[4]
API Generic	0.47	[4]
Pyrolysis Gasoline (C9 fraction)	0.2-5+	[7]

Effects on Fuel Properties

The presence of **1,2,3-trimethylbenzene** and other aromatic compounds influences key fuel properties.

Gasoline:

- Octane Number: Aromatic hydrocarbons, including trimethylbenzenes, generally have high octane ratings and are used to increase the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline, which improves its anti-knock characteristics.[3][4]

Jet Fuel:

- Freezing Point: The aromatic content of jet fuel can influence its freezing point. While the overall effect depends on the complex mixture of hydrocarbons, the presence of certain aromatics can depress the freezing point.[8][9]
- Thermal Stability: Aromatic compounds can impact the thermal oxidative stability of jet fuel, which is a critical parameter for high-performance aircraft. The Jet Fuel Thermal Oxidation Test (JFTOT) is used to evaluate this property.[10][11]

Experimental Protocols

Accurate determination of **1,2,3-trimethylbenzene** in fuel matrices is essential for quality control and research. The following are detailed protocols based on established ASTM and OSHA/NIOSH methods.

Analysis of Aromatic Compounds in Gasoline by GC-MS (Based on ASTM D5769)

This method uses gas chromatography-mass spectrometry (GC-MS) for the quantitative determination of benzene, toluene, and other aromatic compounds, including **1,2,3-trimethylbenzene**, in gasoline.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

4.1.1. Principle

A gasoline sample, with the addition of internal standards, is injected into a gas chromatograph. The components are separated based on their boiling points and polarity on a capillary column. The eluted compounds are then detected by a mass spectrometer, which provides both quantitative data and qualitative identification based on their mass spectra.

4.1.2. Apparatus and Materials

- Gas Chromatograph (GC): Equipped with a capillary split/splitless injector.
- Mass Spectrometer (MS): Capable of scanning from m/z 35 to 250.
- GC Column: 60 m x 0.25 mm ID, 1.0 μ m film thickness, bonded-phase methyl silicone or equivalent.
- Syringes: For sample and standard injection.
- Volumetric flasks and pipettes: For standard preparation.
- Reagents and Standards:
 - **1,2,3-Trimethylbenzene** (certified reference material)
 - Internal standards (e.g., deuterated benzene, deuterated toluene)

- High-purity helium or hydrogen as carrier gas.
- Gasoline or a synthetic gasoline matrix for calibration standards.

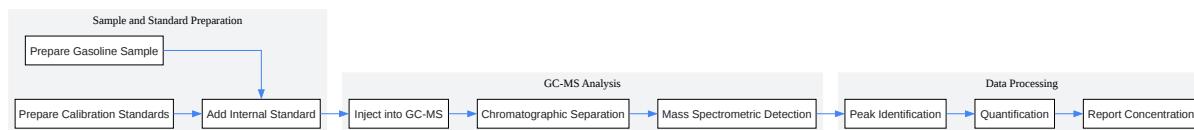
4.1.3. GC-MS Operating Conditions

Parameter	Value
Injector Temperature	250 °C
Injection Volume	1.0 µL (with split ratio, e.g., 100:1)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial 60 °C for 10 min, ramp to 120 °C at 5 °C/min, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 35-250

4.1.4. Procedure

- Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of **1,2,3-trimethylbenzene** and other target aromatics in a suitable matrix (e.g., iso-octane or aromatic-free gasoline). Add a constant, known amount of internal standard to each calibration standard and sample.
- Sample Preparation: Add the same amount of internal standard to a known volume of the gasoline sample.
- Injection: Inject the prepared standards and samples into the GC-MS system.
- Data Acquisition: Acquire the chromatograms and mass spectra for each run.

- Quantification: Identify the peaks corresponding to **1,2,3-trimethylbenzene** and the internal standard based on their retention times and mass spectra. Calculate the concentration of **1,2,3-trimethylbenzene** in the sample by comparing its peak area to that of the internal standard and using the calibration curve.



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Figure 1. Workflow for GC-MS analysis of **1,2,3-trimethylbenzene** in gasoline.

Determination of Hydrocarbon Types by Fluorescent Indicator Adsorption (Based on ASTM D1319)

This method provides a separation of hydrocarbon types (saturates, olefins, and aromatics) in petroleum fractions.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

4.2.1. Principle

A sample of fuel is introduced into a glass adsorption column packed with silica gel containing a fluorescent dye mixture. As the fuel moves down the column, the hydrocarbon types are separated based on their affinity for the silica gel. The boundaries of the separated zones are made visible under ultraviolet light by the fluorescent dyes, allowing for the determination of the volume percentage of each hydrocarbon type.

4.2.2. Apparatus and Materials

- Adsorption Column: Standard FIA column.

- Ultraviolet Light Source: To visualize the separation zones.
- Vibrator: For packing the silica gel.
- Silica Gel: 100-200 mesh, activated.
- Fluorescent Indicator Dyed Gel
- Isopropyl Alcohol
- Pressurizing Gas: Air or nitrogen.

4.2.3. Procedure

- Column Packing: Pack the adsorption column with activated silica gel using a vibrator to ensure uniform packing. Add a small layer of the fluorescent indicator dyed gel to the top of the silica gel.
- Sample Introduction: Introduce a measured volume of the fuel sample onto the top of the gel.
- Elution: Apply pressure with the gas to move the sample down the column. Once the sample is adsorbed onto the gel, add isopropyl alcohol to the top of the column to elute the sample.
- Zone Measurement: Under UV light, observe the distinct colored zones corresponding to aromatics (blue), olefins (yellow), and saturates (colorless). Measure the length of each zone.
- Calculation: Calculate the volume percentage of each hydrocarbon type based on the length of the zones.

Toxicology and Metabolic Pathway

Exposure to trimethylbenzenes can occur through inhalation and skin contact. The primary health effects are on the central nervous system, respiratory system, and blood.[\[2\]](#)[\[25\]](#)[\[26\]](#)

The metabolism of **1,2,3-trimethylbenzene** primarily occurs in the liver. The main pathway involves the oxidation of one of the methyl groups to a carboxylic acid, which is then conjugated and excreted in the urine.[\[5\]](#)[\[18\]](#)[\[20\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

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Figure 2. Simplified metabolic pathway of **1,2,3-trimethylbenzene**.

Occupational Health and Safety

For personnel handling fuels containing **1,2,3-trimethylbenzene**, it is crucial to follow safety guidelines to minimize exposure. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) provide analytical methods for monitoring workplace air.[\[1\]](#)[\[6\]](#)[\[26\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

OSHA/NIOSH Method for Trimethylbenzenes (Mixed Isomers):[\[32\]](#)

- Sampling: Workplace air is drawn through a charcoal sorbent tube using a personal sampling pump.
- Analysis: The collected sample is desorbed with a solvent (e.g., carbon disulfide) and analyzed by gas chromatography with a flame ionization detector (GC-FID).

Conclusion

1,2,3-trimethylbenzene is an important component of both jet fuel and gasoline, influencing their properties and performance. The analytical methods detailed in these notes provide robust procedures for its quantification, which is essential for quality assurance, regulatory adherence, and health and safety monitoring. Further research into its specific effects on advanced fuel formulations and its long-term health effects is warranted.

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